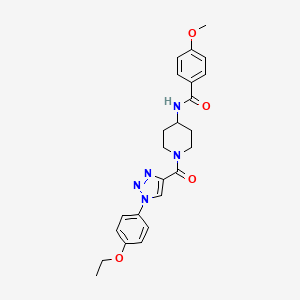

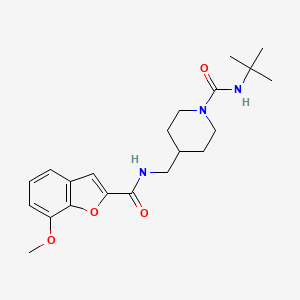

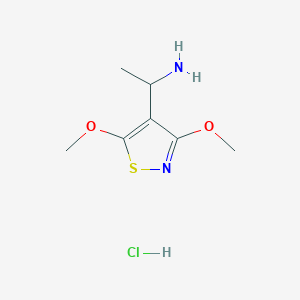

![molecular formula C14H16N4O3 B2754393 1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxylic acid CAS No. 1239751-32-6](/img/structure/B2754393.png)

1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .Molecular Structure Analysis

The ring system of oxadiazoles consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The synthesis of oxadiazoles involves an annulation reaction, followed by desulfurization/intramolecular rearrangement . This process can yield a maximum of 94% .Physical and Chemical Properties Analysis

The molecular formula of oxadiazole is C2H2ON2 and it has a molecular mass of 70.05 g/mol . It is soluble in water .Aplicaciones Científicas De Investigación

Antimicrobial Activity

1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxylic acid and its derivatives have been explored for their antimicrobial properties. Studies have found that compounds containing 1,2,4-oxadiazole derivatives exhibit strong antimicrobial activity. For example, new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings showed significant antimicrobial effects (Krolenko et al., 2016).

Anticancer Potential

Compounds related to this compound have been synthesized and evaluated for their anticancer properties. For instance, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and evaluated as potential anticancer agents. Certain synthesized compounds exhibited strong anticancer activity relative to known drugs like doxorubicin (Rehman et al., 2018).

Tuberculosis Treatment

Some derivatives of 1,2,4-oxadiazole, related to the compound , have shown tuberculostatic activity. For example, derivatives of (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole were synthesized and tested for their activity against tuberculosis. The minimum inhibiting concentrations of these compounds were found to be within a significant range, indicating their potential in treating tuberculosis (Foks et al., 2004).

Synthesis of Novel Heterocyclic Compounds

The compound also plays a role in the synthesis of novel heterocyclic compounds. For instance, research has led to the development of new methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, which are novel heterocyclic amino acids and can serve as building blocks for further chemical synthesis (Matulevičiūtė et al., 2021).

Antianaphylactic and Antiallergic Agents

Compounds related to 1,2,4-oxadiazole have been synthesized for their potential as antianaphylactic and antiallergic agents. Research in this area focuses on developing new molecules that can be used in the treatment of allergies and related conditions (Nohara et al., 1985).

Mecanismo De Acción

Target of Action

Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds likely target key proteins or enzymes in these pathogens, disrupting their normal function and leading to their elimination.

Mode of Action

1,2,4-oxadiazole derivatives are known to interact with their targets, leading to changes that inhibit the growth or replication of the pathogens

Biochemical Pathways

Given its potential anti-infective activity, it can be inferred that it may interfere with the biochemical pathways essential for the survival or replication of the pathogens . The downstream effects of this interference would likely include the inhibition of pathogen growth or replication.

Result of Action

Given its potential anti-infective activity, it can be inferred that the compound may lead to the inhibition of pathogen growth or replication . This would result in a decrease in the number of pathogens, potentially leading to the resolution of the infection.

Direcciones Futuras

The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics with the demand for new hybrid drugs acting against resistant microorganisms . Oxadiazoles, due to their broad range of chemical and biological properties, are being studied by researchers for further refinement as anti-infective agents .

Propiedades

IUPAC Name |

1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-9-16-13(21-17-9)10-4-5-12(15-7-10)18-6-2-3-11(8-18)14(19)20/h4-5,7,11H,2-3,6,8H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHSAXRQPRRILF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN=C(C=C2)N3CCCC(C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

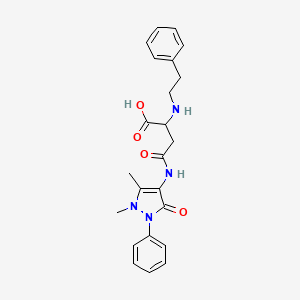

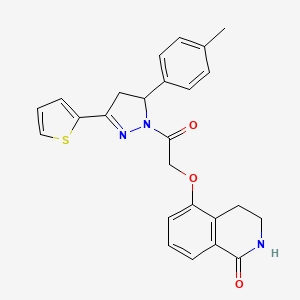

![3-((3-nitrobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2754311.png)

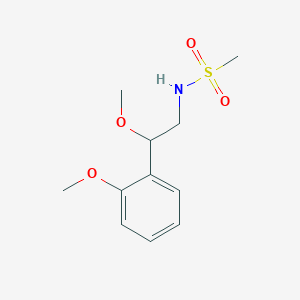

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxypropyl)acetamide](/img/structure/B2754313.png)

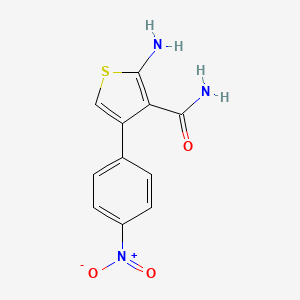

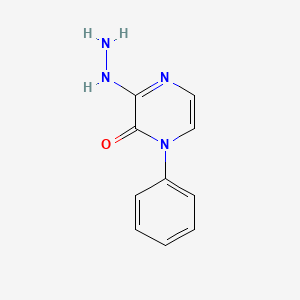

![N-(5-chloro-2-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2754323.png)